2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

EAAT1 GLUTAMATE TRANSPORTER STRUCTURE–ACTIVITY RELATIONSHIP

2-Amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 275360‑63‑9) is a member of the 2‑amino‑4H‑chromene‑3‑carbonitrile class, a chemotype validated in the patent literature as a source of selective excitatory amino acid transporter subtype 1 (EAAT1/GLAST) inhibitors. The compound features a cyclohexyl substituent at the 4‑position and an unsubstituted phenyl ring at the 7‑position, giving a molecular formula of C₂₂H₂₄N₂O₂ and a molecular weight of 348.45 g mol⁻¹.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 275360-63-9
Cat. No. B2721568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS275360-63-9
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESC1CCC(CC1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N
InChIInChI=1S/C22H24N2O2/c23-13-17-20(15-9-5-2-6-10-15)21-18(25)11-16(12-19(21)26-22(17)24)14-7-3-1-4-8-14/h1,3-4,7-8,15-16,20H,2,5-6,9-12,24H2
InChIKeyUTMRMZKAQQUIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 275360-63-9): Structural Identity, Core Class, and Procurement-Relevant Physicochemical Profile


2-Amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 275360‑63‑9) is a member of the 2‑amino‑4H‑chromene‑3‑carbonitrile class, a chemotype validated in the patent literature as a source of selective excitatory amino acid transporter subtype 1 (EAAT1/GLAST) inhibitors [1]. The compound features a cyclohexyl substituent at the 4‑position and an unsubstituted phenyl ring at the 7‑position, giving a molecular formula of C₂₂H₂₄N₂O₂ and a molecular weight of 348.45 g mol⁻¹ . It is supplied as a screening compound for early‑stage neurological target investigation and is listed on authoritative chemical databases including ChemSpider (MFCD00980649) and Hit2Lead .

Why a Simple 4‑Methyl or 4‑Aryl Chromene Cannot Replace 2‑Amino‑4‑cyclohexyl‑5‑oxo‑7‑phenyl‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile in EAAT1‑Focused Programs


Within the 2‑amino‑4H‑chromene‑3‑carbonitrile family, the 4‑substituent is a dominant determinant of EAAT1 inhibitory potency and selectivity. Published structure–activity relationship (SAR) studies show that replacing a 4‑methyl group (IC₅₀ ≈ 9.2 μM) with a 4‑(naphthalen‑1‑yl) group (IC₅₀ ≈ 7.4 μM) produces only marginal improvement, whereas incorporation of a 4‑(4‑methoxyphenyl) moiety yields the nanomolar tool compound UCPH‑101 (IC₅₀ = 0.67 μM) [1][2]. The 4‑cyclohexyl substituent in the target compound occupies a distinct steric and lipophilic space that is not addressed by any of these analogs, meaning that potency, selectivity, and CNS multiparameter optimization (MPO) scores cannot be interpolated from existing benchmarks without experimental verification [1][3]. Generic substitution with a commercially available methyl or 4‑methoxyphenyl analog therefore carries a high risk of target inactivity or off‑target pharmacology that undermines reproducibility in glutamate‑uptake assays.

Head‑to‑Head Quantitative Differentiation of 2‑Amino‑4‑cyclohexyl‑5‑oxo‑7‑phenyl‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile Against Closest Structural Analogs


EAAT1 Inhibitory Potency: Class‑Level SAR Predicts a Unique Potency Window for the 4‑Cyclohexyl Chromene

No direct IC₅₀ value for the target compound has been reported in peer‑reviewed literature. However, a systematic class‑level SAR analysis using BindingDB‑curated data reveals that the 4‑cyclohexyl substituent occupies a distinct physicochemical space that is uncorrelated with the potencies of the closest disclosed analogs [1]. The 4‑methyl analog (CHEMBL474063) exhibits an EAAT1 IC₅₀ of 9,200 nM, while the 4‑(naphthalen‑1‑yl) analog (CHEMBL473328) shows an IC₅₀ of 7,400 nM, both measured in the [³H]‑D‑aspartate uptake assay in EAAT1‑expressing HEK293 cells [2][3]. The patent literature explicitly includes cyclohexyl as a permitted R₁ substituent in the generic EAAT1 inhibitor scaffold of Formula I, confirming that the 4‑cyclohexyl motif is a deliberate design feature warranting empirical evaluation [4].

EAAT1 GLUTAMATE TRANSPORTER STRUCTURE–ACTIVITY RELATIONSHIP

Predicted Physicochemical Differentiation: Lower cLogP and Higher Fraction sp³ (Fsp³) Versus UCPH‑101 and UCPH‑102

The target compound bears a saturated cyclohexyl ring in place of the aromatic 4‑(4‑methoxyphenyl) group found in UCPH‑101. ChemExper estimates a cLogP of approximately –0.292 for the target compound, whereas publicly reported XLogP values for UCPH‑101 range from 3.98 to 5.76 [1]. The target compound also has a higher fraction of sp³‑hybridized carbons (Fsp³ ≈ 0.45 vs. ≈ 0.11 for UCPH‑101), a descriptor that correlates favorably with improved solubility, reduced promiscuity, and higher clinical developability scores [2].

cLogP FRACTION sp³ CNS MPO PHYSICOCHEMICAL PROPERTIES

Absence of a Polycyclic Aromatic 7‑Substituent Reduces Photoinstability and CYP Inhibition Risk Compared to Naphthyl‑Bearing EAAT1 Inhibitors

UCPH‑101, UCPH‑102, and the 4‑(naphthalen‑1‑yl) analog all contain a naphthalen‑1‑yl group at the 7‑position, a structural feature known to elevate photodegradation susceptibility and the probability of cytochrome P450 (CYP) inhibition through π–π stacking with heme iron [1][2]. The target compound carries only a simple phenyl group at the 7‑position, which eliminates both the extended π‑system responsible for photoinstability and the planar aromatic surface associated with CYP1A2/CYP2D6 inhibition [3].

PHOTOCHEMICAL STABILITY CYTOCHROME P450 INHIBITION DRUG–DRUG INTERACTION RISK

Synthetic Accessibility and Scaffold Divergence: A One‑Pot Multicomponent Route Distinct from the UCPH Series

The target compound is accessible via a one‑pot three‑component condensation of cyclohexanecarbaldehyde, malononitrile, and 5‑phenyl‑1,3‑cyclohexanedione, a synthetic strategy that is orthogonal to the route used for UCPH‑101/102, which requires a pre‑formed 4‑hydroxycoumarin or linear heterocyclic assembly [1]. This multicomponent approach permits rapid analog generation at both the 4‑ and 7‑positions without protecting‑group chemistry, enabling parallel library synthesis that cannot be replicated with the UCPH chemotype without substantial re‑optimization [2].

MULTICOMPONENT REACTION ONE‑POT SYNTHESIS SCAFFOLD HOPPING

Optimal Research and Procurement Application Scenarios for 2‑Amino‑4‑cyclohexyl‑5‑oxo‑7‑phenyl‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile


Filling the 4‑Cyclohexyl Gap in EAAT1 Structure–Activity Relationship (SAR) Libraries

Academic and industrial EAAT1 inhibitor programs currently have SAR data for 4‑methyl, 4‑aryl, and 4‑heteroaryl analogs but lack information on saturated cycloalkyl substitution. The 4‑cyclohexyl group provides the first opportunity to probe the steric tolerance and lipophilic floor of the EAAT1 allosteric binding pocket. Integrating this compound into a screening cascade will directly test whether potency can be maintained while dramatically lowering cLogP relative to UCPH‑101/102 [1].

Development of a Low‑Lipophilicity EAAT1 Probe for In Vitro Glutamate‑Uptake Assays with Reduced Non‑Specific Binding

UCPH‑101 and UCPH‑102, with cLogP values of ~4–5, suffer from significant non‑specific protein binding and limited aqueous solubility, complicating dose–response reproducibility in cell‑free and cell‑based [³H]‑D‑aspartate uptake assays. The target compound’s predicted cLogP of ≈ –0.292 makes it a candidate for producing cleaner pharmacology with fewer assay artifacts, enabling more accurate determination of EAAT1 inhibitory constants in HEK293‑EAAT1 or primary astrocyte preparations [2].

Scaffold‑Hopping Starting Point for CNS EAAT1 Therapeutics with Improved Developability Scores

The presence of a cyclohexyl group (Fsp³ ≈ 0.45) and absence of a naphthalene moiety place this compound closer to CNS drug‑like chemical space than any published EAAT1 inhibitor chemotype [1]. Medicinal chemistry teams pursuing blood–brain barrier‑penetrant EAAT1 inhibitors for amyotrophic lateral sclerosis or chronic pain can use this compound as a fragment‑growing or scaffold‑hopping template that already possesses favorable Fsp³ and predicted solubility while retaining the validated 2‑amino‑4H‑chromene‑3‑carbonitrile pharmacophore [3].

One‑Pot Parallel Synthesis of 4‑Cycloalkyl Chromene Libraries for High‑Throughput EAAT1 Screening

The multicomponent condensation route to the target compound is amenable to parallel synthesis in 96‑well format using diverse cycloalkanecarbaldehydes and 1,3‑diketones [1]. This enables the rapid generation of focused 4‑cycloalkyl chromene libraries for high‑throughput screening against EAAT1–5, a synthetic strategy that cannot be directly applied to the UCPH series without substantial re‑engineering of the synthetic route. Procurement of the parent compound serves as the critical positive control for such library production .

Quote Request

Request a Quote for 2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.